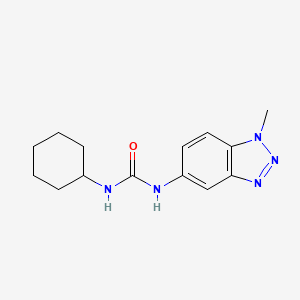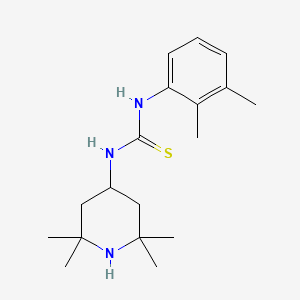
4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that has been developed through a series of chemical reactions and has been found to exhibit several interesting properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol is not fully understood. However, it has been suggested that the compound exerts its effects through the inhibition of several signaling pathways that are involved in inflammation and cancer progression. It has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of several genes that are important in inflammation and cancer.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol have been reported in scientific studies. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in vitro and in vivo. It has also been found to increase the levels of antioxidant enzymes, such as SOD and CAT, in cells and tissues. Additionally, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol in lab experiments include its high potency and specificity for inhibiting the activity of NF-κB. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
Several future directions for the investigation of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol have been suggested. These include further investigation of its mechanism of action, as well as its potential therapeutic applications in other disease contexts, such as neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for the compound could facilitate its use in future research.
Métodos De Síntesis
The synthesis of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol involves a multi-step process that requires the use of several chemical reagents and catalysts. The initial step involves the reaction of 5-methyl-4-phenoxy-1H-pyrazole-3-carbaldehyde with 2,3-dihydroxybenzoic acid in the presence of a base catalyst. This reaction yields an intermediate product, which is then further reacted with a series of reagents to produce the final product.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol have been investigated in several scientific studies. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Propiedades
IUPAC Name |
4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-9-16(22-10-5-3-2-4-6-10)13(18-17-9)11-7-8-12(19)15(21)14(11)20/h2-8,19-21H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXOQCAGGZICSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C(=C(C=C2)O)O)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

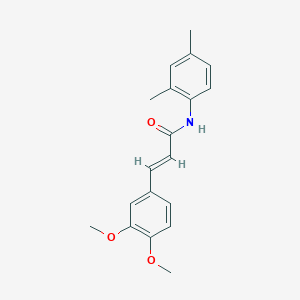
![5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
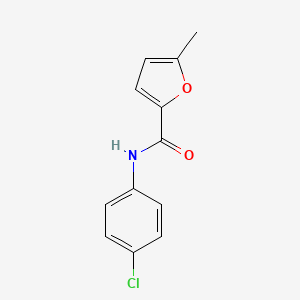

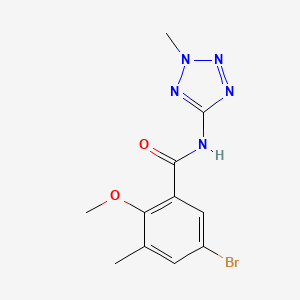
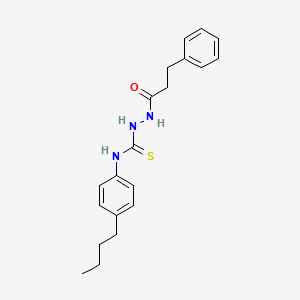
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)
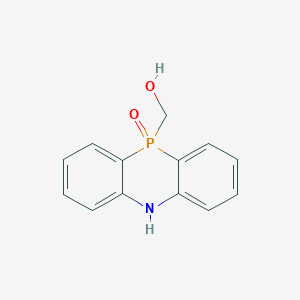
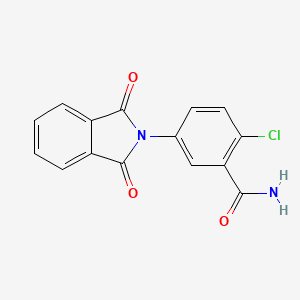
![N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5762565.png)
![1-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5762568.png)
